H-Abu-Gly-OH

Description

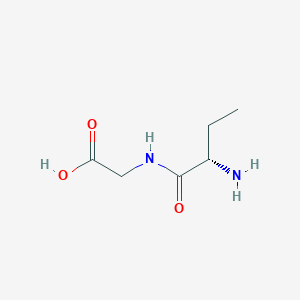

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-aminobutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHUWZOIWWJJJM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427202 | |

| Record name | H-Abu-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16305-80-9 | |

| Record name | H-Abu-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of H-Abu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of H-Abu-Gly-OH in Peptide Science

H-Abu-Gly-OH, a dipeptide composed of α-aminobutyric acid (Abu) and glycine (Gly), represents a fundamental building block in the field of peptidomimetics and drug discovery. As a non-proteinogenic amino acid-containing peptide, it offers unique structural and metabolic properties that are of significant interest for developing novel therapeutics with enhanced stability and efficacy. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for formulation development, pharmacokinetic profiling, and ensuring the overall success of a drug development campaign. This guide provides a senior-level perspective on the essential characterization of H-Abu-Gly-OH, focusing on the causality behind experimental choices and the establishment of self-validating analytical protocols.

Core Physicochemical Properties of H-Abu-Gly-OH

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. For H-Abu-Gly-OH, these core identifiers are crucial for everything from ordering the correct material to calculating molar concentrations for assays.

| Property | Data | Source(s) |

| Systematic Name | 2-[[(2S)-2-aminobutanoyl]amino]acetic acid | [1] |

| Synonym(s) | 2-Amino-N-butyric acid glycine | [1][2] |

| Molecular Formula | C₆H₁₂N₂O₃ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 16305-80-9 | [1][2] |

| Appearance | White powder | [1] |

| Recommended Storage | 0-8 °C | [1][2] |

Section 1: Aqueous and Organic Solubility Assessment

Expertise & Experience: Solubility is a primary determinant of a drug candidate's bioavailability and developability. A compound that cannot be adequately dissolved in physiological or formulation-compatible solvents is often destined for failure. The experimental approach must be systematic, starting with the most benign and physiologically relevant solvent—water—before escalating to co-solvents or pH modifications. This tiered strategy conserves valuable peptide material and provides a comprehensive solubility profile.

Trustworthiness: The protocol described below is designed to be self-validating. By starting with a small, known amount of material and precisely measuring solvent additions, the point of complete dissolution provides a clear, reproducible endpoint. Centrifugation is a critical step to distinguish between true solubility and a fine colloidal suspension, ensuring the accuracy of the final determination.

Step-by-Step Protocol for Solubility Determination

-

Preparation: Accurately weigh 1-2 mg of H-Abu-Gly-OH into a clear glass vial.

-

Initial Solvent Addition (Water): Add a precise volume of sterile, distilled water (e.g., 100 µL) to the vial.[3][4] Vortex for 30-60 seconds. Visually inspect for dissolution against a dark background.

-

Sonication: If the peptide is not fully dissolved, sonicate the vial for 5-10 minutes.[5] This provides energy to break up the peptide lattice.

-

Incremental Solvent Addition: If solids remain, continue to add the solvent in precise, incremental volumes (e.g., 50 µL aliquots), vortexing and sonicating after each addition until the peptide is fully dissolved. Record the total volume of solvent used.

-

Confirmation of Dissolution: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 5-10 minutes.[6] Inspect for a pellet. The absence of a pellet confirms complete dissolution.

-

Calculation: Calculate the solubility in mg/mL. For example, if 1 mg of peptide dissolved in a final volume of 0.5 mL, the solubility is 2 mg/mL.

-

Protocol for Other Solvents:

-

Charge-Based Approach: To predict solubility, first determine the theoretical charge of H-Abu-Gly-OH at neutral pH.[3][5]

-

N-terminal amine (+1)

-

C-terminal carboxylate (-1)

-

Net charge = 0 (neutral)

-

-

Acidic/Basic Conditions: For neutral peptides, solubility may be poor in water.[3] Repeat the protocol using dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1M ammonium hydroxide) solutions.[3][4]

-

Organic Solvents: If the peptide remains insoluble, its hydrophobicity may be a factor. Test solubility in organic solvents like DMSO, methanol, or acetonitrile, followed by dilution with an aqueous buffer.[3][4]

-

Solubility Determination Workflow

Caption: Systematic workflow for determining peptide solubility.

Section 2: Ionization Behavior (pKa Determination)

Expertise & Experience: The pKa values of a molecule's ionizable groups (the N-terminal amine and C-terminal carboxylic acid in this case) dictate its charge state across the physiological pH range. This charge profoundly influences receptor binding, membrane permeability, and solubility. Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[7][8] The inflection points on the resulting titration curve correspond to the pKa values, where the acidic and basic forms of an ionizable group are present in equal concentrations.

Trustworthiness: This protocol ensures reliability through several key steps. Calibrating the pH meter with standard buffers is non-negotiable for accurate measurements.[9][10] Using a constant ionic strength background solution (e.g., KCl) minimizes variations in activity coefficients.[9] Finally, purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic groups.[9][10]

Step-by-Step Protocol for Potentiometric Titration

-

System Preparation: Calibrate a potentiometer using standard buffers of pH 4, 7, and 10.[9]

-

Sample Preparation: Prepare a ~1 mM solution of H-Abu-Gly-OH in deionized water. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[9]

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel. Acidify the solution to ~pH 2 with a standardized 0.1 M HCl solution. This ensures both the carboxylic acid and the amine group are fully protonated at the start.

-

Nitrogen Purge: Bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved carbon dioxide.[9][10] Maintain a gentle nitrogen blanket over the solution throughout the titration.

-

Titration: While stirring continuously, titrate the solution by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show two inflection points.

-

pKa1 (Carboxylic Acid): The pH at the midpoint of the first buffer region (the first shallowly rising part of the curve) is equal to pKa1.

-

pKa2 (Amine): The pH at the midpoint of the second buffer region is equal to pKa2.

-

Alternatively, the pKa values can be determined from the peaks of the first derivative plot (ΔpH/ΔV vs. V).

-

Potentiometric Titration Conceptual Diagram

Caption: Conceptual setup and expected output for pKa determination.

Section 3: Lipophilicity Profile (LogP/LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a master variable in drug action, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP) measures this property for the neutral species, while the distribution coefficient (LogD) is more physiologically relevant as it accounts for all ionized and non-ionized species at a specific pH (typically 7.4).[11][12] The shake-flask method, while labor-intensive, remains the definitive "gold standard" for its direct and unambiguous measurement of partitioning between an aqueous and an immiscible organic phase (n-octanol).[11][13]

Trustworthiness: The protocol's integrity hinges on pre-saturating the two phases. n-Octanol has some water solubility, and vice-versa. Shaking them together for 24 hours before the experiment ensures that the partitioning of the peptide is the only process occurring during the measurement, preventing volume and concentration changes due to solvent mixing. A robust analytical method, such as HPLC, is required to accurately quantify the peptide concentration in each phase, forming the basis of the final calculation.

Step-by-Step Protocol for Shake-Flask LogD₇.₄ Determination

-

Phase Preparation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[13]

-

Stock Solution: Prepare a stock solution of H-Abu-Gly-OH in the aqueous phase (pre-saturated PBS) at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a vial, combine a precise volume of the peptide stock solution (e.g., 1 mL) with an equal volume of the pre-saturated n-octanol (e.g., 1 mL).

-

Equilibration: Cap the vial and shake gently for a set period (e.g., 1-3 hours) to allow the peptide to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of H-Abu-Gly-OH in both the n-octanol phase ([Peptide]oct) and the aqueous phase ([Peptide]aq) using a validated analytical method like HPLC-UV.

-

Calculation: The distribution coefficient (D₇.₄) is the ratio of the concentrations. The LogD is the base-10 logarithm of this ratio:

-

D₇.₄ = [Peptide]oct / [Peptide]aq

-

LogD₇.₄ = log₁₀(D₇.₄)

-

LogD Determination Workflow

Caption: Workflow for the shake-flask LogD determination method.

Section 4: Chemical Stability Profile

Expertise & Experience: A drug substance is only viable if it remains stable under defined storage and handling conditions. For peptides, degradation can occur via several pathways, including hydrolysis (cleavage of the peptide bond), oxidation (especially of residues like Met or Trp), and deamidation (of Asn or Gln).[14] A stability study, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2) and Q5C), is essential to identify potential degradation products and establish a re-test period or shelf life.[15][16] Forced degradation studies, where the peptide is exposed to harsh conditions (e.g., strong acid/base, high heat, oxidation), are critical for developing and validating a "stability-indicating" analytical method—one that can separate the intact peptide from all its potential degradation products.[14]

Trustworthiness: Adherence to ICH guidelines is the cornerstone of a trustworthy stability program.[15][17] The protocol mandates the use of a validated, stability-indicating analytical method (typically HPLC) to ensure that any loss of the parent peptide is accurately quantified and that degradation products are resolved and monitored. The use of controlled environmental chambers ensures that temperature and humidity are precisely maintained, making the data reliable and reproducible.

Step-by-Step Protocol for ICH-Guided Stability Study

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating H-Abu-Gly-OH from potential impurities and degradation products. This is often confirmed through forced degradation studies (exposing the peptide to heat, light, acid, base, and oxidation).[14][16]

-

Batch Selection: Place at least three primary batches of H-Abu-Gly-OH on stability.[16]

-

Storage Conditions: Store aliquots of the peptide under the following ICH-recommended conditions:[16]

-

Long-Term: 5°C ± 3°C (as recommended for peptides) or 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for changes in color or form.

-

Assay/Purity: Quantification of H-Abu-Gly-OH and its degradation products using the validated stability-indicating HPLC method.

-

-

Evaluation: Evaluate the data to determine if any significant changes have occurred. Based on the results from the long-term study, a re-test period can be established.

Stability Study Logical Flow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. genscript.com [genscript.com]

- 4. genscript.com [genscript.com]

- 5. biobasic.com [biobasic.com]

- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. biotech-spain.com [biotech-spain.com]

- 15. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]

- 16. database.ich.org [database.ich.org]

- 17. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Synthesis and Structure of H-L-Abu-Gly-OH

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-L-Abu-Gly-OH (L-α-Aminobutyryl-glycine), a molecule of interest in peptidomimetic and drug discovery research. We delve into its molecular structure, stereochemical properties, and provide a detailed, field-proven methodology for its chemical synthesis via solution-phase techniques. The guide explains the causal reasoning behind critical experimental steps, from the selection of protecting groups and coupling agents to purification and characterization. Protocols are presented as self-validating systems, incorporating in-process controls and detailed analytical methods (NMR, MS) to ensure the synthesis of a pure, well-characterized final product. This document is intended to serve as a practical resource for chemists and researchers engaged in peptide and medicinal chemistry.

Introduction: The Significance of Non-Proteinogenic Dipeptides

In the landscape of drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a powerful strategy for developing novel therapeutics with enhanced properties. H-L-Abu-Gly-OH is a simple yet significant dipeptide composed of L-α-aminobutyric acid (Abu) and glycine (Gly). L-α-aminobutyric acid, an isomer of the neurotransmitter GABA, is not one of the 20 common proteinogenic amino acids.[1] Its inclusion in peptide chains can impart unique conformational constraints and increased resistance to enzymatic degradation compared to natural peptides.

The Abu-Gly motif serves as a fundamental building block for constructing more complex peptidomimetics. Understanding its synthesis and structural properties is crucial for researchers aiming to modulate the biological activity, stability, and pharmacokinetic profiles of peptide-based drug candidates. This guide offers a detailed exploration of the synthesis of H-L-Abu-Gly-OH, emphasizing a robust and reproducible solution-phase methodology.

Molecular Structure and Physicochemical Properties

The structure of H-L-Abu-Gly-OH is characterized by an amide (peptide) bond between the carboxyl group of L-α-aminobutyric acid and the amino group of glycine.

Chemical Structure and Stereochemistry

The L-configuration at the α-carbon of the aminobutyric acid residue is a critical stereochemical feature.[2] This specific chirality influences the peptide's three-dimensional conformation and its interaction with biological targets. Glycine, being the only achiral proteinogenic amino acid, does not contribute an additional stereocenter.

Caption: Chemical structure of H-L-Abu-Gly-OH.

Physicochemical Data

The properties of H-L-Abu-Gly-OH are derived from its constituent amino acids. Like most small peptides, it is a crystalline solid, soluble in water and polar organic solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₃ | - |

| Molecular Weight | 160.17 g/mol | - |

| Appearance | White crystalline solid | [2] |

| Chirality | L-configuration at Abu α-carbon | [2] |

| Solubility | Soluble in water | [2] |

Synthesis of H-L-Abu-Gly-OH: A Solution-Phase Approach

The synthesis of H-L-Abu-Gly-OH is most reliably achieved through a classical solution-phase peptide synthesis (SPPS) strategy. This method offers excellent control over reaction conditions and facilitates straightforward purification, which is ideal for producing gram-scale quantities of a simple dipeptide. The overall strategy involves three key stages: protection of functional groups, coupling to form the peptide bond, and final deprotection.

A common and robust approach utilizes a benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) group for N-terminal protection and an ester (e.g., methyl or ethyl) for C-terminal protection.[3] The following workflow outlines a Boc-based strategy, which is favored for its milder final deprotection conditions compared to the Z-group.

Caption: General workflow for the solution-phase synthesis of H-L-Abu-Gly-OH.

Detailed Experimental Protocol

This protocol is based on well-established carbodiimide-mediated coupling methods analogous to those used for similar dipeptides.[3]

Step 1: Synthesis of Boc-L-Abu-Gly-OEt (Protected Dipeptide)

-

Rationale: The coupling of the N-protected amino acid (Boc-L-Abu-OH) with the C-protected amino acid (H-Gly-OEt) is the key bond-forming step. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as the coupling agent to activate the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added as a crucial additive to suppress racemization at the chiral center of Abu and to improve coupling efficiency by forming a more reactive HOBt-ester intermediate. A tertiary base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the glycine ethyl ester and to facilitate the coupling reaction.

-

Procedure:

-

Dissolve glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.2 eq.) dropwise to the solution to liberate the free amine. Stir for 15 minutes.

-

In a separate flask, dissolve Boc-L-Abu-OH (1.0 eq.), EDC·HCl (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

-

Add the solution from step 4 to the solution from step 3.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Abu-Gly-OEt. The product can be purified by flash chromatography if necessary.

-

Step 2: Synthesis of Boc-L-Abu-Gly-OH (Saponification)

-

Rationale: The ethyl ester protecting group is removed by saponification (base-catalyzed hydrolysis) to reveal the free carboxylic acid. Lithium hydroxide (LiOH) is a common choice as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions.

-

Procedure:

-

Dissolve the crude Boc-L-Abu-Gly-OEt from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (1.5 eq.) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-Abu-Gly-OH.

-

Step 3: Synthesis of H-L-Abu-Gly-OH (Final Deprotection)

-

Rationale: The acid-labile Boc group is removed to yield the final dipeptide. Trifluoroacetic acid (TFA) is the standard reagent for this transformation; it cleaves the Boc group efficiently at room temperature, generating the ammonium salt of the dipeptide.

-

Procedure:

-

Dissolve Boc-L-Abu-Gly-OH in anhydrous dichloromethane (DCM).

-

Add an excess of TFA (e.g., 25-50% v/v in DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Triturate the resulting oil or solid with cold diethyl ether to precipitate the product as the TFA salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

The TFA salt can be converted to the free dipeptide (zwitterion) by dissolving it in a minimal amount of water and adjusting the pH to ~7 with a mild base or by using an ion-exchange resin. The final product is typically isolated by lyophilization or recrystallization from a water/ethanol mixture.

-

Structural Characterization and Validation

Confirming the identity, purity, and structural integrity of the synthesized H-L-Abu-Gly-OH is a critical final step. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of peptides in solution.[4] Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the α-protons of both residues, the side-chain protons of Abu (ethyl group), and the α-protons of the glycine residue.

-

¹³C NMR: Confirms the carbon backbone, including the two distinct carbonyl carbons (one amide, one carboxylate).

-

2D NMR (e.g., COSY): Can be used to confirm the connectivity between protons, for instance, linking the α-proton of Abu to its β-CH₂ protons.

Table of Predicted NMR Data (in D₂O)

| Atom Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Abu-αCH | ~3.8 | Triplet | ~55 |

| Abu-βCH₂ | ~1.8 | Multiplet | ~26 |

| Abu-γCH₃ | ~0.9 | Triplet | ~10 |

| Gly-αCH₂ | ~3.9 | Singlet | ~43 |

| Abu-C=O (Amide) | - | - | ~174 |

| Gly-C=O (Carboxyl) | - | - | ~176 |

Note: Chemical shifts are predictions and can vary based on pH, concentration, and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for obtaining an accurate mass measurement, which should match the calculated molecular weight of H-L-Abu-Gly-OH (C₆H₁₂N₂O₃, 160.0848 g/mol for the neutral molecule). The protonated molecule [M+H]⁺ would be observed at m/z 161.0921.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. A pure sample should exhibit a single, sharp peak.

Applications and Future Directions

H-L-Abu-Gly-OH is a valuable building block in several areas of research:

-

Peptidomimetics: It can be incorporated into larger peptide sequences to study the effects of side-chain hydrophobicity and steric bulk on peptide conformation and biological activity.

-

Drug Discovery: The Abu residue can enhance metabolic stability. The tripeptide ophthalmic acid (γ-Glu-Abu-Gly) is a known analogue of glutathione and a biomarker for oxidative stress, highlighting the biological relevance of the Abu-Gly linkage.[5][6]

-

Conformational Studies: As a simple dipeptide, it can be used in fundamental studies to understand how non-proteinogenic residues influence peptide backbone folding and dynamics.

Future work may involve the synthesis of isotopically labeled H-L-Abu-Gly-OH for use in metabolic studies or the development of novel solid-phase synthesis strategies to improve efficiency for library synthesis.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of the dipeptide H-L-Abu-Gly-OH. By following the outlined solution-phase protocol, which leverages standard Boc-chemistry and carbodiimide activation, researchers can reliably produce this valuable building block. The emphasis on the rationale behind each step, coupled with robust analytical validation techniques, ensures that the final product meets the high standards of purity and structural integrity required for advanced research in medicinal chemistry and drug development.

References

-

Ishibashi, Y., Okai, H., & Fukui, H. (1987). Role of the Hydrophobic Amino Acid Residue in the Bitterness of Peptides. Agricultural and Biological Chemistry, 51(8), 2385-2386. Available from: [Link]

-

LibreTexts. (2024). 18.2: Properties of Amino Acids. Chemistry LibreTexts. Available from: [Link]

- Google Patents. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids. US3855238A.

-

Izuchukwu, A. S., & Chukwuemeka, U. M. (2023). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. ResearchGate. Available from: [Link]

- Soga, T., et al. (2010). Differential Metabolomics Reveals Ophthalmic Acid as an Oxidative Stress Biomarker Indicating Hepatic Glutathione Consumption. Journal of Biological Chemistry, 285(40), 30565-30575.

- Kombu, R. S., et al. (2015). Tracer-based estimates of protein flux in cases of incomplete product renewal: evidence and implications of heterogeneity in collagen turnover. American Journal of Physiology-Endocrinology and Metabolism, 308(5), E369-E378.

-

Ohtsu, I., et al. (2018). Production of Ophthalmic Acid Using Engineered Escherichia coli. Applied and Environmental Microbiology, 84(8), e02816-17. Available from: [Link]

- Google Patents. (2015). Preparation method of Boc-glycine. CN104276964A.

-

Wikipedia. (n.d.). α-Aminobutyric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ophthalmic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2013). Preparation method of glycyl-L-glutamine. CN102993271A.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Pro-Gly-OEt. PubChem Compound Database. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Boc-Gly-Pro-OEt. Available from: [Link]

-

GCW Gandhi Nagar Jammu. (n.d.). Peptides are amides formed by condensation.... Available from: [Link]

-

PubMed. (2025). Crystalline and Amorphous Phase of Glycyl-Glycine Dipeptide: Thermal Properties and Reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. ijcr.info [ijcr.info]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. tandfonline.com [tandfonline.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Production of Ophthalmic Acid Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

H-Abu-Gly-OH as a dipeptide building block

An In-depth Technical Guide to H-Abu-Gly-OH as a Dipeptide Building Block

Executive Summary

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to enhance therapeutic properties. This technical guide provides a comprehensive examination of H-Abu-Gly-OH (2-aminobutanoyl-glycine), a dipeptide building block centered on the non-proteinogenic amino acid, 2-aminobutyric acid (Abu). We will explore the fundamental physicochemical and stereochemical characteristics of this dipeptide, detailing its significant advantages in overcoming common challenges in Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical resource, providing field-proven experimental protocols, analytical methodologies, and an exploration of its applications in designing peptides with improved stability, potency, and pharmacokinetic profiles.

The Strategic Imperative for Non-Proteinogenic Building Blocks

The therapeutic potential of native peptides is often limited by poor metabolic stability and suboptimal binding affinities. The introduction of non-proteinogenic amino acids (NPAAs) is a key strategy to surmount these limitations.[1][2] NPAAs, not being part of the 20 canonical amino acids, provide novel side-chain functionalities, stereochemistries, and backbone constraints that can dramatically improve a peptide's drug-like properties.[2]

2-Aminobutyric acid (Abu), an isomer of aminobutyric acid, is a particularly useful NPAA.[3] As a homolog of alanine with an ethyl side chain, it introduces subtle steric bulk that can enforce specific secondary structures, enhance receptor binding, and, crucially, confer resistance to enzymatic degradation by proteases.[4][5] However, the direct coupling of sterically hindered amino acids like Abu can be inefficient. The use of a pre-formed dipeptide building block, H-Abu-Gly-OH, circumvents this issue, improving synthetic yields and the purity of the final peptide product.[6][7]

Core Molecular Characteristics: H-Abu-Gly-OH

A foundational understanding of the properties of H-Abu-Gly-OH is essential for its rational application in peptide design and synthesis.

Physicochemical Properties

The bulk properties of the reagent dictate its handling, storage, and use in synthesis.

Table 1: Physicochemical Profile of H-Abu-Gly-OH

| Property | Value / Description | Significance in Experimental Design |

| Molecular Formula | C₆H₁₂N₂O₃ | Fundamental for calculating molecular weight and elemental composition. |

| Molecular Weight | 160.17 g/mol | Critical for precise stoichiometric calculations in coupling reactions. |

| Appearance | White to off-white solid powder | A primary indicator of material quality and purity.[8] |

| Solubility | Soluble in water; soluble in polar aprotic solvents (e.g., DMF, NMP) | Determines appropriate solvent systems for SPPS coupling and purification steps.[8] |

The Critical Role of Stereochemistry

The most nuanced—and functionally significant—property of H-Abu-Gly-OH is the chirality of the Abu residue. The choice between the L- and D-enantiomers has profound and predictable consequences for the final peptide's structure and function.

-

L-Abu-Gly-OH : The L-configuration is typically used to mimic or subtly modify the conformations of natural peptides. It can stabilize helical structures or introduce kinks that orient other key binding residues.

-

D-Abu-Gly-OH : The incorporation of a D-amino acid is a well-established strategy to dramatically increase proteolytic resistance.[9] It disrupts the stereochemical patterns recognized by endogenous proteases. Furthermore, a D-residue can induce specific turn structures (e.g., Type II' β-turns) that can lock a peptide into a highly potent, receptor-active conformation.

The introduction of the Abu residue, regardless of chirality, sterically restricts the accessible backbone conformations (phi/psi angles) compared to a simple glycine or alanine, a feature that peptide designers can leverage to reduce flexibility and pre-organize the molecule for binding.[10][11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of H-Abu-Gly-OH is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a methodology that involves the stepwise assembly of a peptide chain on an insoluble resin support.[12][13][14]

Rationale: Why Use a Dipeptide Building Block?

The direct coupling of an individual Fmoc-Abu-OH residue can be challenging due to the steric hindrance from its ethyl side chain.[15] This can lead to slow or incomplete reactions, resulting in deletion sequences (peptides missing the Abu residue) that are difficult to separate during purification. Using the Fmoc-Abu-Gly-OH dipeptide offers a self-validating system:

-

Expertise: The sterically challenging peptide bond is formed in a high-yielding solution-phase reaction beforehand.

-

Experience: Coupling the dipeptide via its glycine C-terminus onto the resin-bound amine is kinetically more favorable and efficient.

-

Trustworthiness: This approach significantly reduces the risk of deletion impurities, leading to higher crude purity and a more reliable synthesis. This principle is also applied to other challenging sequences, such as those prone to aggregation, where pseudoproline or Dmb-dipeptides are used.[7][16][17]

Experimental Protocol: Incorporation of Fmoc-Abu-Gly-OH

This protocol describes a standard, manual Fmoc-SPPS workflow for incorporating the dipeptide.

Diagram 1: SPPS Workflow for Dipeptide Incorporation

Caption: A single cycle of Solid-Phase Peptide Synthesis incorporating Fmoc-Abu-Gly-OH.

Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-15 minutes to remove the N-terminal Fmoc protecting group from the growing chain. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

-

Self-Validation: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine, validating the success of the deprotection step.

-

-

Dipeptide Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-L-Abu-Gly-OH (or the D-isomer) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution to begin activation. Allow to pre-activate for 1-2 minutes. The causality here is the formation of a highly reactive HOBt-ester intermediate, which readily acylates the free amine on the resin.

-

Add the activated dipeptide solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

-

-

Monitoring and Washing: Monitor the reaction's completion with a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents.

-

Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection: Once the full peptide is assembled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Analytical Characterization of the Final Peptide

Rigorous analysis is required to confirm the identity, purity, and successful incorporation of the Abu-Gly moiety.

Table 2: Key Analytical Techniques and Expected Outcomes

| Technique | Purpose | Expected Result & Interpretation |

| Analytical RP-HPLC | Purity assessment | A single, sharp major peak indicates high purity. The retention time will be slightly later than an Ala-containing analog due to the increased hydrophobicity of the Abu ethyl side chain. |

| LC-Mass Spectrometry (LC-MS) | Molecular weight confirmation | The observed mass-to-charge ratio (m/z) in the mass spectrum must match the calculated theoretical mass of the desired peptide. |

| Tandem MS (MS/MS) | Sequence verification | Fragmentation of the parent ion should produce a series of b- and y-ions. The mass difference between adjacent fragments will confirm the presence and position of the Abu-Gly unit within the sequence. |

| NMR Spectroscopy | Structural confirmation | For detailed structural work, 1D and 2D NMR can confirm the presence of the ethyl group protons (a characteristic triplet and quartet pattern) and provide insights into the peptide's solution-state conformation. |

Strategic Applications in Drug Development

The incorporation of H-Abu-Gly-OH is not merely a synthetic convenience; it is a strategic design choice to build better therapeutics.

Diagram 2: Logic Flow for Abu-Gly Incorporation in Peptide Drug Design

Caption: The decision pathway for using H-Abu-Gly-OH to optimize a lead peptide.

-

Enhancing Metabolic Stability: The non-natural Abu residue acts as a "stereochemical shield," hindering recognition and cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[5]

-

Improving Potency and Selectivity: By restricting backbone flexibility, the Abu residue can reduce the entropic penalty of binding, locking the peptide into a bioactive conformation that fits more precisely into its target receptor.[10]

-

Fine-Tuning Pharmacokinetics: The ethyl side chain adds hydrophobicity, which can be used to modulate properties like plasma protein binding, tissue distribution, and overall pharmacokinetic profile.

Conclusion

H-Abu-Gly-OH is a high-value building block for any researcher engaged in peptide synthesis and drug discovery. It provides a reliable and efficient solution to the synthetic challenges posed by sterically hindered amino acids while simultaneously offering a powerful strategic tool for rationally designing peptides with enhanced therapeutic properties. By understanding its fundamental characteristics and applying the robust protocols outlined in this guide, scientists can effectively leverage H-Abu-Gly-OH to accelerate the development of next-generation peptide medicines.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Available at: [Link]

-

Glover, C. V., & Wells, J. A. (2009). An Introduction to Peptide Synthesis. In Current Protocols in Protein Science. Chapter 18, Unit 18.1. Available at: [Link]

-

Vankayala, B., & Gopishetty, S. (2016). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Peptide Science, 106(6), 795-810. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vapourtec.com [vapourtec.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Conformational Influence of α-Aminobutyric Acid in Peptide Scaffolds: A Technical Guide for Researchers

Abstract

The deliberate incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, offering a powerful toolkit to modulate conformational stability, enhance proteolytic resistance, and fine-tune biological activity. Among these valuable building blocks, α-aminobutyric acid (Abu), the nor-valine isomer, provides a subtle yet significant means of influencing peptide secondary structure. This technical guide delves into the multifaceted role of the H-Abu-Gly-OH motif in dictating peptide conformation. We will explore the stereochemical implications of the Abu residue, its impact on local backbone geometry, and the experimental and computational methodologies required to elucidate these structural nuances. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Abu in the rational design of novel peptide therapeutics and biomaterials.

Introduction: The Subtle Power of a Single Ethyl Group

In the landscape of unnatural amino acids, the α-aminobutyric acid (Abu) residue occupies a unique position. Structurally, it is a homolog of alanine, with an ethyl side chain in place of a methyl group.[1] This seemingly minor modification introduces a moderate level of steric hindrance, greater than alanine but less than the gem-dimethyl groups of the potent helix-inducer, α-aminoisobutyric acid (Aib).[2][3] Consequently, the conformational effects of Abu are more nuanced, offering a finer tool for modulating peptide structure without enforcing the rigid helical constraints of Aib.[2]

The dipeptide H-Abu-Gly-OH serves as a fundamental model system for understanding these effects. The inherent flexibility of the glycine residue makes the preceding Abu's conformational preferences more pronounced and easier to study. Understanding the intrinsic tendencies of the Abu-Gly linkage is crucial for predicting the structure of longer, more complex peptides where this motif might be incorporated to induce or stabilize specific secondary structures, such as β-turns or helices.[4][5]

This guide will provide a comprehensive overview of the theoretical underpinnings of Abu's conformational influence, detailed protocols for its synthesis and structural analysis, and a discussion of its potential applications in peptide engineering.

The Stereochemical Landscape of the Abu Residue

The conformational freedom of a peptide backbone is best visualized using a Ramachandran plot, which maps the permissible values of the dihedral angles phi (φ) and psi (ψ).[6][7] For proteinogenic amino acids, these plots reveal distinct regions corresponding to α-helices, β-sheets, and other secondary structures. The incorporation of an unnatural amino acid like Abu alters this landscape.

The ethyl side chain of Abu, while not as restrictive as the isopropyl group of valine or the gem-dimethyl groups of Aib, does impose greater steric hindrance than the methyl group of alanine.[8] This steric bulk is expected to disfavor certain regions of the Ramachandran plot that are accessible to alanine, thereby narrowing the conformational possibilities.[8] While a specific, high-resolution Ramachandran plot for Abu is not extensively published, we can infer its likely characteristics based on known steric principles.

Compared to alanine, the allowed regions for Abu are likely to be more restricted, particularly in the α-helical and β-sheet regions. The increased steric hindrance may also create a propensity for specific turn conformations, where the ethyl side chain can be accommodated with minimal steric clash. The subsequent glycine residue, with its lack of a side chain, provides the necessary flexibility to facilitate such turns.[9]

H-Abu-Gly-OH as a Modulator of Secondary Structure

The Abu-Gly motif can be strategically employed to influence the formation of specific secondary structures within a peptide.

Inducing β-Turns

The sequence of an unnatural amino acid followed by glycine is a classic motif for inducing β-turns.[4] A β-turn is a four-amino-acid residue motif that reverses the direction of the polypeptide chain, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. The conformational preferences of the two central residues (i+1 and i+2) are critical for the turn's geometry.

By placing Abu at the i+2 position, its steric bulk can favor dihedral angles that are conducive to certain types of β-turns. The following glycine at the i+3 position can readily adopt the required conformation to complete the turn, a role for which its flexibility is uniquely suited. The specific type of β-turn (e.g., Type I, II, I', II') induced would depend on the surrounding sequence and solvent conditions.

Influencing Helical Propensity

While not as potent a helix-inducer as Aib, Abu can still influence helical stability.[2] In an α-helix, the side chains project outwards. The ethyl group of Abu can participate in stabilizing hydrophobic interactions with other side chains along the helical cylinder. However, its steric bulk can also be destabilizing if not accommodated properly within the helical structure. Therefore, the effect of Abu on helicity is highly context-dependent. Its incorporation can be used to either subtly promote or disrupt helical structures, offering a degree of control not possible with more aggressive helix-promoting residues.

Experimental Analysis of Abu-Containing Peptides

Elucidating the precise conformational effects of the H-Abu-Gly-OH motif requires a combination of synthesis and advanced spectroscopic techniques.

Synthesis of H-Abu-Gly-OH and Related Peptides

Peptides incorporating Abu can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[10][11]

Protocol for SPPS of a Peptide Containing the Abu-Gly Motif:

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid, including Fmoc-Abu-OH and Fmoc-Gly-OH.

-

Note on Coupling Abu: The ethyl side chain of Abu can introduce moderate steric hindrance. To ensure complete coupling, it may be necessary to use a more potent coupling reagent like HATU, extend the coupling time, or perform a double coupling.[10]

-

-

Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen resin and protecting groups (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis and Purification

Caption: Workflow for SPPS of an Abu-Gly containing peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[12]

Key NMR Experiments for Conformational Analysis:

-

1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The chemical shifts of amide protons can indicate the presence of hydrogen bonding.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Sequential NOEs (e.g., between the α-proton of Abu and the amide proton of Gly) are used to confirm the peptide sequence and provide information on backbone conformation.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

Coupling Constants (³J(HN,Hα)): The coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation, providing valuable information about the backbone conformation.

Representative NMR Parameters for Abu-Containing Peptides

| Parameter | Abu | Glycine | Alanine | Valine |

| ¹H HN (ppm) | ~8.15 | ~8.45 | ~8.30 | ~8.05 |

| ¹H Hα (ppm) | ~4.25 | ~3.95, 3.85 | ~4.35 | ~4.15 |

| ¹³C Cα (ppm) | ~55.2 | ~45.0 | ~52.5 | ~62.0 |

| ¹³C Cβ (ppm) | ~25.8 | - | ~19.0 | ~32.5 |

| ³J(HN,Hα) (Hz) | 6-8 (extended), <5 (helical) | N/A | 6-8 (extended), <5 (helical) | 8-10 (extended), <5 (helical) |

| Note: Chemical shifts are highly dependent on the local environment, solvent, and pH. The values presented are typical and for reference only.[12] |

NMR Data Analysis Workflow

Caption: Workflow for 3D structure determination using NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[13] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Characteristic CD Signatures:

-

α-Helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

-

β-Sheet: A negative band around 218 nm and a positive band around 195 nm.

-

β-Turn: The CD spectra of β-turns are more varied, but can show a weak negative band around 220-230 nm and a strong positive band around 200-205 nm, or a negative band around 205 nm and a positive band at shorter wavelengths.[12][14] The exact signature depends on the type of turn.[12][14]

-

Random Coil: A strong negative band around 198 nm.

By analyzing the CD spectrum of a peptide containing the H-Abu-Gly-OH motif, one can gain qualitative and quantitative insights into its secondary structure content.

Protocol for CD Spectroscopy:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (190-260 nm).

-

Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Purge the instrument with nitrogen gas.

-

Data Acquisition: Record the CD spectrum from 260 nm to 190 nm. Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Data Analysis: Convert the raw data (in millidegrees) to molar ellipticity. Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure type.[8]

Computational Modeling of Abu-Containing Peptides

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are invaluable tools for exploring the conformational landscape of peptides containing unnatural amino acids.[15][16]

Methodologies:

-

Conformational Search: Algorithms can systematically explore the possible φ and ψ angles of the Abu and Gly residues to identify low-energy conformations.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the peptide in a solvent environment, providing insights into its flexibility and the stability of different conformations over time.[1][17]

-

Free Energy Landscapes: By combining MD simulations with enhanced sampling techniques, it is possible to construct a free energy landscape, which maps the relative stability of all accessible conformations.[5] This can reveal the most probable structures and the energy barriers between them.

These computational approaches can be used to generate a theoretical Ramachandran plot for the Abu residue, predict the most stable conformations of the H-Abu-Gly-OH dipeptide, and guide the design of longer peptides with desired structural properties.

Conceptual Framework for Computational Analysis

Caption: A conceptual workflow for the computational analysis of H-Abu-Gly-OH.

Conclusion and Future Directions

The incorporation of α-aminobutyric acid, particularly within the H-Abu-Gly-OH motif, offers a refined strategy for influencing peptide conformation. The moderate steric hindrance of the ethyl side chain provides a means to subtly bias the backbone towards specific secondary structures, such as β-turns, without the overriding helical propensity of more hindered residues like Aib. The inherent flexibility of the adjacent glycine residue is key to accommodating these conformational preferences.

While direct experimental data on the H-Abu-Gly-OH dipeptide is not extensively available, the principles outlined in this guide provide a robust framework for its study and application. The detailed protocols for synthesis, NMR, and CD spectroscopy, coupled with the power of computational modeling, equip researchers with the necessary tools to explore the structural and functional consequences of incorporating this versatile building block.

Future research should focus on the systematic characterization of a series of peptides containing the Abu-Gly motif to build a comprehensive library of its conformational tendencies. High-resolution structural studies, including X-ray crystallography of suitable model peptides, would provide invaluable benchmarks for validating computational models. As our understanding of the nuanced effects of unnatural amino acids grows, so too will our ability to design the next generation of peptide-based therapeutics with precisely controlled structures and functions.

References

- Iqbal, M., Nagaraj, R., & Balaram, P. (1981). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. International Journal of Peptide and Protein Research, 18(2), 208–213.

- BenchChem. (2025). A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Pro-Pro Peptides. BenchChem.

- BenchChem. (2025). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. BenchChem.

- ResearchGate. (n.d.). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.

- Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in Protein Chemistry, 37, 1–109.

- BenchChem. (2025). Synthesis of H-Abu-Gly-OH. BenchChem.

- SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.

- ACS Publications. (n.d.). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data.

- Basu, G., & Kuki, A. (1992). Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity. Biopolymers, 32(1), 61–71.

- Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756.

- Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95–99.

- Google Patents. (n.d.). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.

- Proteopedia. (2023, February 1). Ramachandran Plot. Proteopedia.

- Creamer, T. P., & Rose, G. D. (1992). Side-chain conformational entropy in protein folding. Proceedings of the National Academy of Sciences, 89(13), 5937–5941.

- ResearchGate. (n.d.). Individual Ramachandran plots for each of the 20 amino acids.

- Springer Nature. (2008).

- Bioinformatics.org. (n.d.). Ramachandran Animation.

- Wikipedia. (n.d.). Alpha-Aminobutyric acid. Wikipedia.

- Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab.

- Garcia, A. E., & Sanbonmatsu, K. Y. (2002). Exploring the energy landscape of a beta-hairpin in explicit solvent.

- Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207–2216.

- PNAS. (2008, August 26). The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins. PNAS.

- BenchChem. (2025). The Strategic Incorporation of H-DL-Abu-OH in Peptide Engineering: A Technical Guide. BenchChem.

- Levitt, M. (1978). Conformational preferences of amino acids in globular proteins. Biochemistry, 17(20), 4277–4285.

- PNAS. (n.d.). Structure-based conformational preferences of amino acids. PNAS.

- PMC. (n.d.).

- SWISS-MODEL. (n.d.).

- Springer Nature. (n.d.). The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. Springer Protocols.

- UVaDOC Principal. (n.d.).

- BenchChem. (2025). H-Gly-OH in Solid-Phase Peptide Synthesis. BenchChem.

- MDPI. (2023, October 12). Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning. MDPI.

- PMC. (2025, October 2). A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides. PMC.

- PMC. (n.d.). An electronic effect on protein structure. PMC.

- Biology LibreTexts. (2019, August 29). Module 4.3: Secondary Structure. Biology LibreTexts.

- PMC. (n.d.). Adapting free energy perturbation simulations for large macrocyclic ligands: how to dissect contributions from direct binding and free ligand flexibility. PMC.

- Proteopedia. (2020, January 31). Phi and Psi Angles. Proteopedia.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Peptides with Multiple H-DL-Abu-OH Residues. BenchChem.

- ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- PubMed. (n.d.).

- ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. KGROUP.

- PMC. (n.d.). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC.

- PubMed. (2017, June 1). The Structure of the Elusive Simplest Dipeptide Gly-Gly. PubMed.

Sources

- 1. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 2. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 7. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 8. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adapting free energy perturbation simulations for large macrocyclic ligands: how to dissect contributions from direct binding and free ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring Peptide-Membrane Interactions with Coarse-Grained MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Peptide Stability: A Technical Guide to the Strategic Incorporation of H-Abu-Gly-OH

A Senior Application Scientist's Perspective on Fortifying Therapeutic Peptides Against Proteolytic Degradation

The pursuit of potent and specific peptide-based therapeutics is often challenged by their inherent instability, particularly their susceptibility to enzymatic degradation in biological systems.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on a powerful strategy to overcome this hurdle: the incorporation of the dipeptide unit H-Abu-Gly-OH (2-Aminobutyryl-Glycine). We will explore the underlying mechanisms, provide detailed protocols for synthesis and analysis, and present the data-driven case for using this non-canonical building block to extend the half-life and enhance the therapeutic potential of peptides.

The Challenge of Peptide Instability and the Rationale for Unnatural Amino Acids

Peptide drugs offer high specificity and potency, but their clinical utility can be limited by rapid clearance due to proteolysis.[1][4] Endogenous proteases, such as those found in blood plasma and the gastrointestinal tract, readily recognize and cleave peptide bonds between natural L-amino acids, leading to short in-vivo half-lives.[1][3][4] A primary strategy to combat this is the introduction of unnatural amino acids, which can sterically hinder protease binding and disrupt the typical recognition sites for enzymatic cleavage.[4][5][6][7]

Among these, 2-aminobutyric acid (Abu), a non-proteinogenic amino acid, has emerged as a valuable tool.[8] Its ethyl side chain provides sufficient bulk to sterically shield the adjacent peptide bond from enzymatic attack without dramatically altering the overall peptide conformation in many cases. The use of the dipeptide H-Abu-Gly-OH offers a convenient and efficient method for incorporating this stabilizing element during solid-phase peptide synthesis (SPPS).

Mechanism of Action: How H-Abu-Gly-OH Confers Stability

The primary mechanism by which the Abu residue enhances peptide stability is through steric hindrance . Proteolytic enzymes have exquisitely shaped active sites that recognize specific amino acid sequences and conformations. The ethyl side chain of Abu, being larger than the hydrogen of glycine and the methyl group of alanine, creates a steric shield that prevents the peptide backbone from fitting optimally into the enzyme's active site. This disruption of the enzyme-substrate complex significantly reduces the rate of proteolytic cleavage at and near the modification site.

Furthermore, the incorporation of a non-natural amino acid like Abu can induce subtle changes in the local peptide backbone conformation.[9] This can disrupt the secondary structures, such as β-turns or helices, that proteases often recognize, further contributing to enzymatic resistance.[9]

Below is a conceptual diagram illustrating this mechanism.

Caption: Mechanism of protease resistance via steric hindrance.

Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of H-Abu-Gly-OH into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][10] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11][12][13]

Materials

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids

-

H-Abu-Gly-OH

-

Coupling reagents: e.g., HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step SPPS Protocol for H-Abu-Gly-OH Incorporation

This protocol outlines the manual synthesis of a peptide incorporating the H-Abu-Gly-OH dipeptide.[14]

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Standard Amino Acid Coupling: For standard Fmoc-amino acids, pre-activate the amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-2 minutes. Add this solution to the resin and allow it to react for 1-2 hours. Wash the resin.

-

H-Abu-Gly-OH Dipeptide Coupling:

-

Dissolve H-Abu-Gly-OH (3 eq) and HATU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) to the solution to activate the carboxyl group of glycine.

-

Immediately add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. The bulkier dipeptide may require a longer coupling time than a single amino acid. A Kaiser test can be performed to confirm complete coupling.

-

-

Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the mass and purity of the final peptide using LC-MS and HPLC.

Experimental Validation of Enhanced Stability

To quantify the stabilizing effect of H-Abu-Gly-OH incorporation, a series of stability assays should be performed. The most common and informative is an in-vitro plasma stability assay.[1][10][15]

Protocol for Peptide Stability Assay in Human Plasma

-

Preparation: Prepare a stock solution of the purified peptide (both the native and the Abu-modified version) in a suitable buffer (e.g., PBS).

-

Incubation: Add a known concentration of the peptide to fresh human plasma (e.g., to a final concentration of 100 µM). Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately stop the enzymatic degradation by adding a precipitation agent, such as a mixture of organic solvents (e.g., acetonitrile with 1% formic acid).[1] Strong acids should be avoided as they can cause peptide loss.[1] Vortex and centrifuge to pellet the precipitated plasma proteins.

-

Analysis: Analyze the supernatant, which contains the remaining intact peptide, by LC-MS or RP-HPLC.[15]

-

Quantification: Determine the percentage of intact peptide remaining at each time point relative to the amount at t=0.

-

Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).[15]

Expected Quantitative Impact

While the exact improvement in stability is sequence-dependent, the incorporation of unnatural amino acids like Abu is well-established to increase proteolytic resistance.[4][5] The following table summarizes the expected impact based on analogous modifications.

| Parameter | Native Peptide | Abu-Modified Peptide | Rationale for Change |

| Plasma Half-Life (t½) | Typically minutes to a few hours | Significantly increased (hours to days) | Reduced cleavage by plasma proteases due to steric hindrance at the Abu-Gly site. |

| Receptor Binding Affinity (Kd) | Baseline | Potentially similar or slightly reduced | The primary goal is stability; minor conformational changes might slightly alter binding. This must be empirically determined. |

| Biological Activity (EC50/IC50) | Baseline | Ideally maintained | The ultimate test of the modification. A successful modification enhances stability without compromising biological function. |

Workflow and Considerations

The process of designing, synthesizing, and validating a stabilized peptide is an iterative one. The following diagram outlines a typical workflow.

Caption: Workflow for developing stabilized peptides using H-Abu-Gly-OH.

Key Considerations:

-

Position of Incorporation: The placement of the H-Abu-Gly-OH unit is critical. It should be positioned at or near a known proteolytic cleavage site for maximum effect.

-

Impact on Activity: While enhancing stability, it is crucial to ensure the modification does not negatively impact the peptide's biological activity.[16] The ethyl side chain of Abu is relatively conservative, but receptor binding and functional assays are essential for validation.[17]

-

Secondary Structure: For peptides where a specific secondary structure (e.g., an α-helix) is critical for function, the impact of the Abu incorporation should be assessed using techniques like circular dichroism (CD) spectroscopy.[18][19]

Conclusion

The strategic incorporation of H-Abu-Gly-OH is a robust and experimentally straightforward method for enhancing the proteolytic stability of therapeutic peptides. By leveraging the principle of steric hindrance, this dipeptide building block effectively shields the peptide backbone from enzymatic degradation, leading to a longer in-vivo half-life. The protocols and analytical methods described in this guide provide a framework for the rational design and validation of more stable and, ultimately, more effective peptide drug candidates. This approach represents a key tool in the arsenal of the peptide chemist and drug developer, paving the way for the next generation of peptide therapeutics.

References

-

Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]

-

Springer Nature. (2023). Serum Stability of Peptides. Springer Protocols. [Link]

-

GenScript. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]

-

Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Allied Academies. (2023). Improving peptide stability: Strategies and applications. [Link]

-

Wang, Y., de la Torre, B. G., & Albericio, F. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(8), 5999-6014. [Link]

-

Blondelle, S. E., et al. (1995). Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(1), 47-56. [Link]

-

Chen, Y., et al. (2015). Effects and mechanisms of the secondary structure on the antimicrobial activity and specificity of antimicrobial peptides. Peptide Science, 104(3), 193-202. [Link]

-

Fletcher, M. D., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

-

Hancock, R. E., & Sahl, H. G. (2006). The role and the mechanism of gamma-aminobutyric acid during central nervous system development. Sheng Li Ke Xue Jin Zhan, 37(3), 193-200. [Link]

-

Hancock, R. E., & Sahl, H. G. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences, 24(13), 10582. [Link]

-

Hosseinzadeh, P., et al. (2016). Effect of Disulfide Bond Incorporation on the Structure and Activity of Endostatin Peptide. Chemical Biology & Drug Design, 87(6), 846-57. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for improving peptide stability and delivery. Pharmaceuticals, 15(10), 1283. [Link]

-

Collins, J. F., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Acta Biomaterialia, 134, 198-209. [Link]

Sources

- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]